molecular formula C20H18N2O3S B2542248 N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide CAS No. 921861-52-1

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide

Cat. No.: B2542248
CAS No.: 921861-52-1
M. Wt: 366.44
InChI Key: PTHGRGRNZIGHCH-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide interacts with various enzymes and proteins in biochemical reactions. It has been found to induce late cellular apoptosis, suggesting that it interacts with enzymes and proteins involved in the regulation of cell death .

Cellular Effects

The compound this compound has been observed to have significant effects on various types of cells. In particular, it has been found to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indolinone moiety can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

    Oxidation: Oxo derivatives of the indolinone moiety.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
  • N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide
  • N-(1-ethyl-2-oxoindolin-5-yl)pyridine-3-sulfonamide

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is unique due to its naphthalene sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit higher potency and selectivity in its biological activities, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-22-18-11-10-16(12-15(18)13-20(22)23)21-26(24,25)19-9-5-7-14-6-3-4-8-17(14)19/h3-12,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHGRGRNZIGHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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